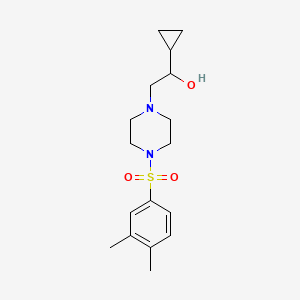

1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative characterized by a cyclopropyl ethanol moiety and a 3,4-dimethylphenyl sulfonyl group. Its molecular formula is C₁₆H₂₄N₂O₃S, with a molecular weight of 332.44 g/mol.

Properties

IUPAC Name |

1-cyclopropyl-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-13-3-6-16(11-14(13)2)23(21,22)19-9-7-18(8-10-19)12-17(20)15-4-5-15/h3,6,11,15,17,20H,4-5,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESCLULKNGHWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating that the compound could potentially interact with multiple targets.

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists. The specific interactions would depend on the exact structure of the compound and the target it is interacting with.

Biochemical Pathways

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the potential therapeutic applications of the compound, it can be inferred that the compound could have significant effects at the molecular and cellular level.

Biological Activity

1-Cyclopropyl-2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C18H24N2O2S

- Molecular Weight : 336.46 g/mol

The compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl group attached to a dimethylphenyl ring, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit activity at serotonin (5-HT) receptors and dopamine receptors, which are critical in modulating mood and behavior.

Pharmacological Effects

This compound has been investigated for several pharmacological effects:

- Antidepressant Activity : Studies indicate that the compound may have antidepressant-like effects in animal models. It appears to enhance serotonergic neurotransmission, which is often linked to mood regulation.

- Anxiolytic Effects : Preliminary data suggest potential anxiolytic properties, possibly through modulation of GABAergic pathways.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Key findings include:

| Parameter | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg in rats) |

| Chronic Toxicity | No significant adverse effects noted at therapeutic doses |

| Mutagenicity | Negative in Ames test |

Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antidepressant efficacy of this compound in a forced swim test model. The results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant-like effect.

Study 2: Anxiolytic Properties

In another investigation reported in Pharmacology Biochemistry and Behavior, the compound was administered to rats subjected to elevated plus maze tests. The results demonstrated increased time spent in open arms, indicative of reduced anxiety levels.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperazine derivatives:

Key Observations:

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases hydrophobicity compared to fluorophenyl analogs (e.g., ), which may enhance blood-brain barrier penetration .

Pharmacological Implications

- Receptor Binding : The 3,4-dimethylphenyl sulfonyl group may enhance affinity for serotonin or dopamine receptors compared to halogenated analogs, as methyl groups donate electrons, altering hydrogen-bonding capacity .

- Selectivity: The cyclopropyl ethanol chain could reduce off-target effects compared to bulkier substituents (e.g., isopropylbenzyl in ), improving selectivity .

- Solubility : Fluorine in analogs () increases polarity, suggesting the target compound may require formulation adjustments for aqueous solubility .

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during weighing and dissolution.

- First Aid : Flush eyes with water for 15 minutes upon exposure; seek medical attention for persistent irritation .

What pharmacokinetic parameters should be prioritized in in vivo studies?

Advanced Research Question

- Bioavailability : Assess via oral and intravenous administration in rodent models.

- Half-Life : Monitor plasma concentration over time using LC-MS/MS.

- Metabolite Identification : Use hepatic microsomal assays to identify primary metabolites .

What formulation strategies improve aqueous solubility for in vitro assays?

Advanced Research Question

- Co-Solvents : Use DMSO/PBS mixtures (≤5% DMSO).

- pH Adjustment : Solubilize the sulfonyl group by preparing sodium salts at pH 8–9.

- Nanoparticle Encapsulation : Use liposomes or PEGylated carriers for cell-based studies .

How can the molecular target or mechanism of action be elucidated?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.